Pyrrolo[2,1-d][1,2,3,5]tetrazine
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Overview
Description
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.
Comparison with Similar Compounds
Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:
Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.
Mitozolomide: Another tetrazine-based compound with potent antitumor activity.
The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
258828-10-3 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
InChI Key |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=NC2=C1 |
Origin of Product |
United States |
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